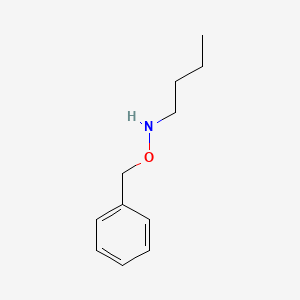

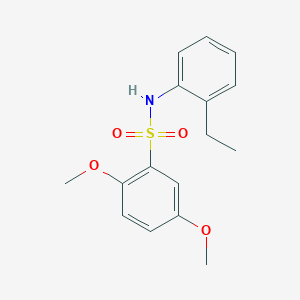

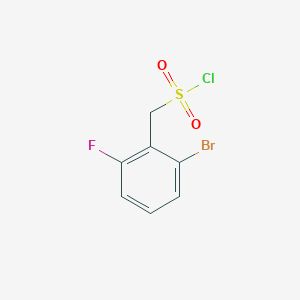

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which are involved in cytokine signaling pathways. CP-690,550 has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis and psoriasis, and is currently undergoing clinical trials for the treatment of other autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Asthmatic Activities

A study by Kuwahara et al. (1997) focused on synthesizing a series of novel compounds, including derivatives similar to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide, and evaluating their anti-asthmatic activities. The compounds were tested for their ability to inhibit bronchoconstriction induced by platelet activating factor in guinea pigs, showing significant potential in asthma treatment (Kuwahara et al., 1997).

Synthesis of Cyclopropane Derivatives

Takahashi et al. (1985) worked on creating 1-phenylsulfonylcyclopropanecarboxylic acid derivatives, a process which could be relevant to synthesizing similar compounds like N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide (Takahashi et al., 1985).

Nucleophilic Protein Chain Reactions

Llamas et al. (1986) explored the reactivity of N-ethyl-5-phenylisoxazolium sulfonate with protein side chains, providing insights into the nucleophilic characteristics of similar compounds, which could be important for understanding the reactivity of compounds like N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide (Llamas et al., 1986).

Discovery and Characterization of Sulfoxaflor

Zhu et al. (2011) discussed the discovery of sulfoxaflor, a novel insecticide, and its structure-activity relationship study, which may offer insights into the development and application of compounds like N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide in pest control (Zhu et al., 2011).

Synthesis and Antibacterial Evaluation

Azab et al. (2013) and Darwish et al. (2014) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, similar to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide, to evaluate their antibacterial activities. These studies contribute to the understanding of the potential antimicrobial applications of such compounds (Azab et al., 2013); (Darwish et al., 2014).

Vasodilation and Beta-Adrenergic Antagonism

Howson et al. (1988) synthesized stereoisomers of a compound with similarities to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide, examining their vasodilation and beta-adrenergic antagonist activities, relevant for cardiovascular research (Howson et al., 1988).

Antimicrobial Activity of Arylazopyrazole Pyrimidone

Sarvaiya et al. (2019) investigated the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which can provide insights into the potential antimicrobial properties of similar compounds like N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide (Sarvaiya et al., 2019).

Nucleophilic Substitutions in Cyclopropyl Esters

Stolle et al. (1992) conducted research on nucleophilic substitutions in cyclopropyl esters, which is relevant to understanding the chemical behavior of compounds like N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide (Stolle et al., 1992).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) explored the use of biocatalysis in drug metabolism, which could be applicable to the study and development of compounds like N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide (Zmijewski et al., 2006).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-17(10-13-26(24,25)15-4-2-1-3-5-15)19-11-12-21-18(23)9-8-16(20-21)14-6-7-14/h1-5,8-9,14H,6-7,10-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOZLXLQKOOWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylsulfonyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2829079.png)

![4-[3-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2829082.png)

![[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/no-structure.png)

![1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2829094.png)